(Z)-4-Bromobut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Bromobut-2-en-1-ol is an organic compound with the molecular formula C4H7BrO It is a brominated alcohol with a double bond in the (Z)-configuration, which means that the substituents on the double-bonded carbons are on the same side
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-4-Bromobut-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions. The reaction proceeds via a radical mechanism, leading to the selective formation of the (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Bromobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form 4-bromobutan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) under basic conditions.
Major Products
Oxidation: 4-Bromobut-2-enal or 4-bromobutanoic acid.
Reduction: 4-Bromobutan-1-ol.
Substitution: Various substituted but-2-en-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-4-Bromobut-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-Bromobut-2-en-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Bromobut-2-en-1-ol (E-isomer): The (E)-isomer has the substituents on opposite sides of the double bond, leading to different reactivity and properties.
4-Chlorobut-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
But-2-en-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
(Z)-4-Bromobut-2-en-1-ol is unique due to its (Z)-configuration, which can influence its reactivity and the stereochemistry of the products formed in chemical reactions. This makes it a valuable compound for stereoselective synthesis and studies involving stereochemistry.
Properties
Molecular Formula |
C4H7BrO |
---|---|
Molecular Weight |
151.00 g/mol |
IUPAC Name |
(Z)-4-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1- |
InChI Key |
PTRKJGCSYLKEIK-UPHRSURJSA-N |
Isomeric SMILES |
C(/C=C\CBr)O |
Canonical SMILES |
C(C=CCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.